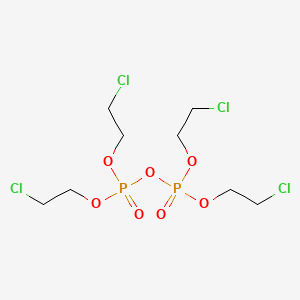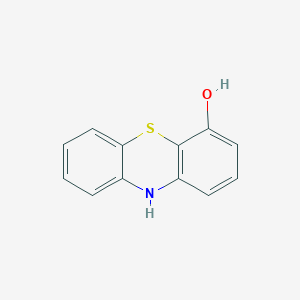
10H-Phenothiazin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazin-4-ol: is a heterocyclic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. The structure of this compound consists of a tricyclic ring system with sulfur and nitrogen atoms, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Smiles Rearrangement: One common method for synthesizing 10H-Phenothiazin-4-ol involves the Smiles rearrangement.
Ribofuranosylation: Another method involves the treatment of phenothiazines with β-D-ribofuranosyl-1-acetate-2,3,5-tribenzoate to produce ribofuranosides.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 10H-Phenothiazin-4-ol can undergo oxidation reactions to form sulfone derivatives.
Reduction: Reduction reactions can convert phenothiazines to their corresponding reduced forms using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at specific positions on the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Sulfone Derivatives: Formed through oxidation reactions.
Reduced Phenothiazines: Obtained via reduction reactions.
Halogenated Phenothiazines: Produced through electrophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: 10H-Phenothiazin-4-ol and its derivatives are used as building blocks in the synthesis of various organic compounds. Their unique electronic properties make them valuable in the development of optoelectronic materials .
Biology: Phenothiazines have been studied for their antimicrobial properties. They exhibit activity against a range of bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .
Medicine: Phenothiazine derivatives are known for their antipsychotic and anti-inflammatory properties. They have been used in the treatment of psychiatric disorders and as anti-inflammatory agents .
Industry: In the industrial sector, phenothiazines are used as dyes and pigments due to their vibrant colors and stability. They are also employed in the production of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of 10H-Phenothiazin-4-ol involves its interaction with various molecular targets and pathways. Phenothiazines are known to affect neurotransmitter systems, particularly dopamine and serotonin receptors, which contribute to their antipsychotic effects . Additionally, they can inhibit the activity of certain enzymes and disrupt cellular processes, leading to their antimicrobial and anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Phenothiazine: The parent compound of the phenothiazine family, known for its antipsychotic properties.
Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.
Thioridazine: Another phenothiazine derivative used in the treatment of psychiatric disorders.
Uniqueness: 10H-Phenothiazin-4-ol stands out due to its specific structural features and the presence of a hydroxyl group at the 4-position. This modification can influence its chemical reactivity and biological activity, making it a unique compound within the phenothiazine family.
Propriétés
Numéro CAS |
51997-47-8 |
|---|---|
Formule moléculaire |
C12H9NOS |
Poids moléculaire |
215.27 g/mol |
Nom IUPAC |
10H-phenothiazin-4-ol |
InChI |
InChI=1S/C12H9NOS/c14-10-6-3-5-9-12(10)15-11-7-2-1-4-8(11)13-9/h1-7,13-14H |
Clé InChI |
HFHNACCABZXLIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC3=C(S2)C(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


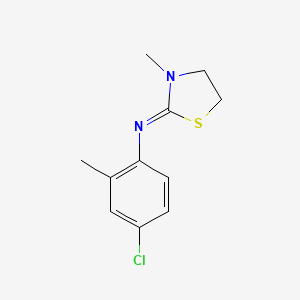
![(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine](/img/structure/B14637497.png)
![N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide](/img/structure/B14637505.png)
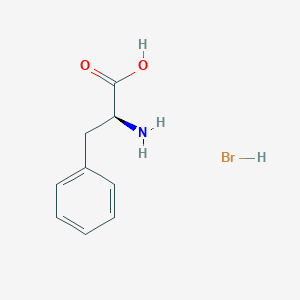

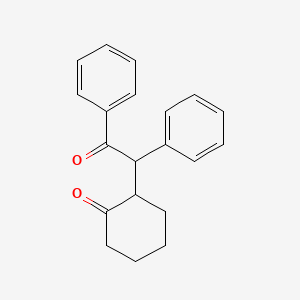
![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
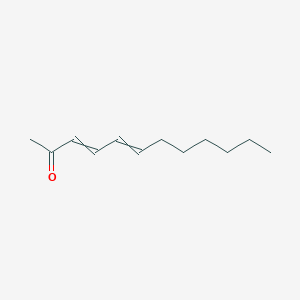
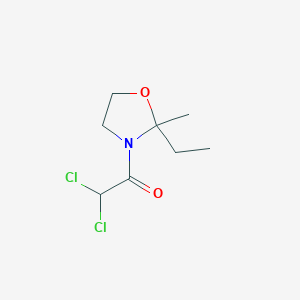
![[2-(Cyclohexylmethyl)pentadecyl]cyclohexane](/img/structure/B14637534.png)
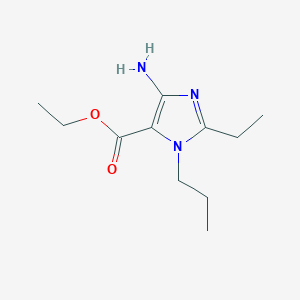
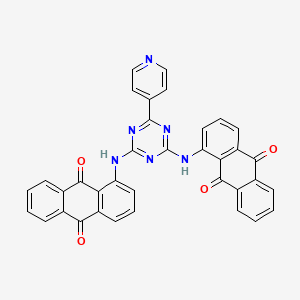
![Oxirane, [(pentabromophenoxy)methyl]-](/img/structure/B14637555.png)
